molecular formula C12H15BrO5 B12438041 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12438041
M. Wt: 319.15 g/mol
InChI Key: ZDXIADNHCPCQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with hydroxymethyl and triol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:

    Formation of Oxane Ring: The oxane ring is constructed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde (CH2O) and a base such as sodium hydroxide (NaOH).

    Triol Formation: The triol groups are introduced through a series of hydroxylation reactions, typically using hydrogen peroxide (H2O2) as the oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the oxane ring to a simpler structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Phenyl derivatives, reduced oxane structures.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and triol groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
  • 2-(3-Fluorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
  • 2-(3-Iodophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2

InChI Key

ZDXIADNHCPCQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.